molecular formula C21H23NO B14293579 Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- CAS No. 113888-19-0

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-

Cat. No.: B14293579
CAS No.: 113888-19-0
M. Wt: 305.4 g/mol
InChI Key: XEWCNCFSWLDCFU-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- is a complex organic compound characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a 9,10-ethanoanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- typically involves the following steps:

    Formation of the 9,10-ethanoanthracene moiety: This can be achieved through the Diels-Alder reaction between anthracene and ethylene.

    Attachment of the propyl chain: The 9,10-ethanoanthracene is then reacted with a suitable propylating agent under controlled conditions to introduce the propyl group.

    Introduction of the acetamide group: Finally, the propylated 9,10-ethanoanthracene is treated with acetic anhydride and ammonia to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-ethanoanthracene: Shares the ethanoanthracene core but lacks the acetamide and propyl groups.

    N-Methyl-9,10-ethanoanthracene-9(10H)-methylamine: Contains a similar ethanoanthracene structure with different functional groups.

Uniqueness

Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- is unique due to the presence of the acetamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.

Properties

CAS No.

113888-19-0

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide

InChI

InChI=1S/C21H23NO/c1-15(23)22-14-6-12-21-13-11-16(17-7-2-4-9-19(17)21)18-8-3-5-10-20(18)21/h2-5,7-10,16H,6,11-14H2,1H3,(H,22,23)

InChI Key

XEWCNCFSWLDCFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24

Origin of Product

United States

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